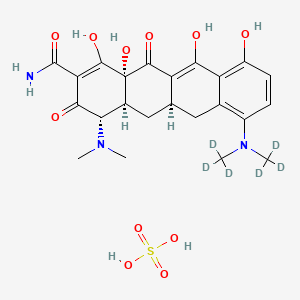

Minocycline-d6 (sulfate)

Description

Contextualizing Deuterated Compounds in Pharmaceutical Research

Deuterated compounds are molecules where one or more hydrogen atoms have been substituted with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This substitution can significantly impact a drug's properties due to the "kinetic isotope effect" (KIE). portico.orgwikipedia.org The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. musechem.cominformaticsjournals.co.in

This increased stability has several applications in pharmaceutical research:

Altering Metabolic Pathways: Many drugs are broken down in the body by enzymes, often through reactions that involve the breaking of C-H bonds. juniperpublishers.com By replacing hydrogen with deuterium at these metabolic sites, the rate of metabolism can be slowed down. wikipedia.org This can lead to a longer drug half-life, potentially improved efficacy, and a reduction in the formation of toxic metabolites. musechem.com

Investigating Reaction Mechanisms: The KIE is a valuable tool for chemists to study the step-by-step processes of chemical reactions, including those catalyzed by enzymes like the cytochrome P450 system, which is crucial for drug metabolism. portico.orgnih.gov

The use of deuterium in drug molecules has evolved from being a simple tracer to a strategic tool for creating improved therapeutic agents. musechem.comacs.org

Rationale for Deuterium Labeling in Minocycline (B592863) Studies

Minocycline, a semi-synthetic tetracycline (B611298) antibiotic, is subject to metabolic processes in the body. medchemexpress.com The primary rationale for creating a deuterated version like Minocycline-d6 is to facilitate highly accurate and sensitive quantification of the parent drug in biological samples. veeprho.com

Stable isotope-labeled compounds, such as Minocycline-d6, are ideal internal standards for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comcerilliant.com An internal standard is a compound with similar chemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. cerilliant.com

Here’s why Minocycline-d6 is particularly useful:

Co-elution and Similar Ionization: In LC-MS/MS analysis, Minocycline-d6 behaves almost identically to the non-labeled minocycline during the chromatographic separation and ionization processes. cerilliant.com

Mass Differentiation: Despite its similar behavior, the mass spectrometer can easily distinguish between minocycline and Minocycline-d6 due to the mass difference imparted by the six deuterium atoms. cerilliant.com

Accurate Quantification: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for any sample loss during preparation or variations in instrument response. iris-biotech.decerilliant.com This ensures highly precise and reliable measurements of minocycline concentrations in complex biological matrices like plasma and urine. veeprho.comresearchgate.net

While some studies have used structural analogues like tetracycline as an internal standard for minocycline analysis, a deuterated version is often preferred as it more closely mimics the behavior of the analyte. researchgate.netresearchgate.net

Overview of Minocycline-d6 (sulfate) as a Research Tool

Minocycline-d6 (sulfate) serves primarily as a specialized research tool, specifically as an internal standard for bioanalytical and pharmacokinetic studies. veeprho.comevitachem.com Its application is crucial in research that aims to precisely measure the concentration of minocycline in various biological samples. veeprho.com

Research applications include:

Pharmacokinetic Studies: These studies investigate how the body processes a drug over time. Using Minocycline-d6 as an internal standard allows for the accurate determination of key pharmacokinetic parameters of minocycline. medchemexpress.comveeprho.com

Therapeutic Drug Monitoring (TDM): Accurate measurement of drug levels in a patient's bloodstream is essential for optimizing treatment. Minocycline-d6 can be used to develop and validate assays for TDM. veeprho.commedchemexpress.com

Metabolic Research: By providing a reliable way to quantify the parent drug, Minocycline-d6 aids in studies examining the metabolic fate of minocycline. veeprho.com

Bioequivalence Studies: These studies compare the bioavailability of different formulations of a drug. For instance, a study determining the bioequivalence of two minocycline tablet formulations used LC-MS/MS for analysis, a technique where a deuterated internal standard like Minocycline-d6 would be ideal. nih.gov

Below is a table summarizing the key properties of Minocycline-d6.

| Property | Description |

| Compound Name | Minocycline-d6 (sulfate) |

| Synonym | Minocycline-(dimethylamino-d6) |

| Chemical Formula | C₂₃H₂₁D₆N₃O₇·H₂SO₄ |

| Parent Compound | Minocycline |

| Isotopic Label | Deuterium (²H or D) |

| Primary Application | Internal standard for mass spectrometry |

| Key Research Areas | Pharmacokinetics, Therapeutic Drug Monitoring, Bioanalytical Method Development |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H29N3O11S |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C23H27N3O7.H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);(H2,1,2,3,4)/t9-,11-,17-,23-;/m0./s1/i1D3,2D3; |

InChI Key |

KQNKTROCXFXYSB-BIBSPBESSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].OS(=O)(=O)O |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Minocycline D6 Sulfate

Methodologies for Deuterium (B1214612) Incorporation in Minocycline (B592863) Synthesis

The synthesis of Minocycline-d6 involves the specific replacement of six hydrogen atoms with deuterium atoms on the two methyl groups of the dimethylamino moiety at the 7-position of the minocycline structure. veeprho.com While specific proprietary synthesis methods are not extensively detailed in the public domain, the general approach to deuterium incorporation in molecules like tetracyclines involves using deuterated reagents during the chemical synthesis process. google.com

One common strategy is to introduce deuterium by growing microbial organisms that produce the parent compound or its precursors in a medium containing deuterium oxide (D₂O). nih.govbiorxiv.org This metabolic incorporation allows for the widespread labeling of the molecule. nih.govnih.gov For a targeted labeling like in Minocycline-d6, specific deuterated building blocks or reagents would be used in the final steps of the semi-synthetic pathway that leads to minocycline.

Spectroscopic and Chromatographic Characterization of Minocycline-d6 (sulfate)

Comprehensive analytical techniques are employed to confirm the successful synthesis, purity, and structural integrity of Minocycline-d6 (sulfate).

Confirmation of Deuterium Enrichment and Purity

Mass Spectrometry (MS): This is a primary technique for confirming the incorporation of deuterium. The mass spectrum of Minocycline-d6 will show a molecular ion peak that is 6 mass units higher than that of unlabeled minocycline, corresponding to the six deuterium atoms. nih.gov For instance, in multiple-reaction monitoring (MRM) mode used in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ion transition for minocycline is m/z 458.2 → m/z 441.2, while for Minocycline-d6, it is m/z 464.2 → 447.2. nih.gov This distinct mass shift provides clear evidence of successful deuteration. Certificates of Analysis for commercial Minocycline-d6 (sulfate) often report an isotopic enrichment of 98.0% or higher. medchemexpress.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. core.ac.uk A validated HPLC method can separate minocycline from any impurities or degradation products. core.ac.uk In a typical analysis, the purity of Minocycline-d6 (sulfate) is expected to be high, often exceeding 95%. medchemexpress.com The method often involves a C18 or C8 column with a mobile phase consisting of a mixture of solvents like ammonium (B1175870) oxalate, acetonitrile (B52724), dimethylformamide, and tetrahydrofuran, with UV detection at a specific wavelength (e.g., 277 nm or 280 nm). medcraveonline.comsrce.hr

Structural Elucidation of Labeled Minocycline

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the exact location of the deuterium labels. nih.govresearchgate.net In the ¹H NMR spectrum of Minocycline-d6, the signal corresponding to the protons of the two methyl groups on the 7-position dimethylamino group would be absent or significantly diminished, confirming that these are the sites of deuteration. researchgate.net The rest of the spectrum should be consistent with the structure of minocycline. imrpress.comgoogle.com ¹³C NMR can further confirm the structure by comparing the spectrum to that of unlabeled minocycline. nih.gov The use of deuterated solvents like DMSO-d6 is common for acquiring NMR spectra of tetracyclines. srce.hrresearchgate.netimrpress.com

Quality Control and Reference Standard Development for Minocycline-d6 (sulfate)

Minocycline-d6 (sulfate) is primarily used as an internal standard in pharmacokinetic studies and therapeutic drug monitoring to ensure accurate quantification of minocycline in biological samples like plasma. nih.govveeprho.comfda.gov Its development as a reference standard requires rigorous quality control.

This involves:

Comprehensive Characterization: As detailed above, techniques like MS, NMR, and HPLC are used to confirm its identity, purity, and isotopic enrichment. medchemexpress.com

Compliance with Pharmacopoeial Standards: The unlabeled counterpart, minocycline hydrochloride, is a well-characterized pharmaceutical substance with established reference standards from pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.com While Minocycline-d6 itself may not have a specific monograph, its quality is benchmarked against the standards for the active pharmaceutical ingredient (API).

Stability Testing: The stability of the deuterated standard under various storage conditions is assessed to ensure its integrity over time. medchemexpress.comcore.ac.uk Certificates of Analysis often provide recommended storage conditions, such as -20°C in a sealed container, away from moisture. medchemexpress.com

Documentation: A Certificate of Analysis is provided with the reference standard, which includes detailed information on its chemical and physical properties, analytical data confirming its identity and purity, and recommended storage conditions. medchemexpress.com

The availability of a well-characterized Minocycline-d6 (sulfate) reference standard is crucial for the accuracy and reliability of analytical methods used in drug development and clinical testing. nih.govaxios-research.com

Table 1: Analytical Data for a Representative Batch of Minocycline-d6 (sulfate) This table is based on representative data and may not reflect all commercial products.

| Parameter | Specification |

| Appearance | Off-white to light yellow solid medchemexpress.com |

| Molecular Formula | C₂₃H₂₁D₆N₃O₇ · H₂SO₄ |

| Molecular Weight | 561.59 g/mol medchemexpress.com |

| ¹H NMR Spectrum | Consistent with structure medchemexpress.com |

| Mass Spectrum (MS) | Consistent with structure medchemexpress.com |

| Purity (HPLC) | ≥95% medchemexpress.com |

| Isotopic Enrichment | ≥98% medchemexpress.com |

Advanced Analytical Methodologies Employing Minocycline D6 Sulfate

Development and Validation of Bioanalytical Assays

The development of robust bioanalytical assays is fundamental to understanding the pharmacokinetic profile of a drug. The use of Minocycline-d6 (sulfate) is central to the validation and application of sensitive methods for the determination of minocycline (B592863) in various biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of minocycline in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov Several LC-MS/MS methods have been developed and validated for determining minocycline concentrations in human plasma. nih.govnih.gov These methods typically involve chromatographic separation of the analyte from endogenous matrix components on a reverse-phase column, such as a C8 or C18 column, followed by detection using a mass spectrometer. nih.govresearchgate.net

The mass spectrometer is usually operated in the positive ion electrospray ionization (ESI) mode, with quantification achieved through multiple reaction monitoring (MRM). researchgate.net The development of these methods requires careful optimization of both chromatographic conditions (e.g., mobile phase composition, gradient elution) and mass spectrometric parameters to achieve the desired sensitivity and peak resolution, particularly to separate minocycline from its epimer, 4-epiminocycline. nih.govresearchgate.net

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for achieving accurate and precise results. scispace.com Minocycline-d6 is an ideal internal standard for minocycline quantification. veeprho.commedchemexpress.com As a stable isotope-labeled analog, it shares nearly identical physicochemical properties with the unlabeled minocycline. medchemexpress.comscispace.com This similarity ensures that it behaves almost identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer's source. scispace.com

By adding a known amount of Minocycline-d6 (sulfate) to the samples at the beginning of the preparation process, it can effectively compensate for procedural variations, including extraction efficiency, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. scispace.com The concentration of the analyte is determined by calculating the ratio of the analyte's response to the IS's response against a calibration curve. This ratiometric measurement significantly improves the precision and accuracy of the assay compared to using structural analogs or no internal standard at all. scispace.com While structural analogues like tetracycline (B611298) have been used, stable isotope-labeled standards are generally considered superior for minimizing analytical variability. scispace.comresearchgate.netresearchgate.net

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample if necessary. For the analysis of minocycline in plasma, several techniques are employed.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.govresearchgate.net After centrifugation, the supernatant containing the analyte and the internal standard is collected and can be either directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase. impactfactor.org

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate. documentsdelivered.com LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.

Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analyte and internal standard, while interfering components are washed away. ijpsonline.com This technique is capable of producing very clean extracts and allows for significant sample concentration, thereby enhancing sensitivity. ijpsonline.com

The choice of extraction method depends on the required sensitivity, sample throughput, and the complexity of the matrix. For all techniques, the addition of Minocycline-d6 (sulfate) at the initial step is critical to account for any analyte loss during the multi-step process.

The validation of bioanalytical methods is performed according to regulatory guidelines to ensure their reliability. rsc.org Key validation parameters include sensitivity, selectivity, and reproducibility (precision and accuracy).

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. thermofisher.com LC-MS/MS methods for minocycline have achieved LLOQs as low as 5 ng/mL to 20 ng/mL in human plasma. nih.govnih.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and endogenous matrix components. rsc.org The use of MRM in LC-MS/MS provides high selectivity. Assays are tested by analyzing blank plasma from multiple sources to ensure no significant interferences are observed at the retention times of minocycline and its internal standard. rsc.org

Reproducibility: The reproducibility of the method is assessed by its precision and accuracy. Precision refers to the closeness of repeated measurements and is expressed as the percent coefficient of variation (%CV). Accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. wisdomlib.org For bioanalytical methods, the intra-day (within a single day) and inter-day (across different days) precision should not exceed 15% CV (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. rsc.orgresearchgate.netresearchgate.net

The following table summarizes typical validation results for LC-MS/MS assays developed for minocycline in human plasma.

| Validation Parameter | Typical Acceptance Criteria | Reported Values for Minocycline Assays |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | ≥ 0.997 rsc.org |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ±20% | 5.0 - 20.0 ng/mL nih.govnih.gov |

| Intra-day Precision (%CV) | ≤ 15% | < 8.0% nih.govresearchgate.net |

| Inter-day Precision (%CV) | ≤ 15% | < 8.0% nih.govresearchgate.net |

| Intra-day Accuracy (%) | 85% - 115% | Within ±9.0% nih.govresearchgate.net |

| Inter-day Accuracy (%) | 85% - 115% | Within ±9.0% nih.govresearchgate.net |

| Extraction Recovery (%) | Consistent and reproducible | ~64% - 85% nih.govresearchgate.net |

Application in Impurity Profiling and Related Substances Analysis of Minocycline

Beyond bioanalysis, Minocycline-d6 (sulfate) is valuable in the quality control of minocycline drug substance and product, specifically in the analysis of impurities and related substances.

Minocycline can degrade under various stress conditions (e.g., acidic, basic, oxidative, and photolytic) to form several degradation products. nih.gov The presence of these impurities must be monitored and controlled to ensure the safety and efficacy of the pharmaceutical product. Stability-indicating analytical methods are required to separate and quantify these degradation products alongside the active pharmaceutical ingredient. nih.gov

High-performance liquid chromatography (HPLC) and LC-MS/MS methods are developed for this purpose. google.com In these assays, Minocycline-d6 (sulfate) can be used as an internal standard to accurately quantify not only the parent minocycline but also its related impurities. By using an internal standard, variations in injection volume and detector response can be normalized, leading to more reliable quantification of both minocycline and its degradation products. This is crucial for stability studies, where accurate determination of the decrease in the parent drug and the increase in degradation products over time is required.

The table below lists some of the known impurities of minocycline that can be monitored using such methods.

| Impurity Name | Common Designation |

|---|---|

| 4-Epiminocycline | Impurity A |

| Sancycline | Impurity B |

| 7-Monodemethyl Minocycline | Impurity C |

Utilization of Deuterated Standards for Enhanced Accuracy in Complex Matrices

Quantitative analysis of therapeutic agents in complex biological matrices, such as plasma, blood, and tissue, presents significant analytical challenges. The inherent variability of these matrices can lead to issues like ion suppression or enhancement in mass spectrometry, as well as inconsistent analyte recovery during sample preparation. clearsynth.comscispace.com To overcome these obstacles and ensure the highest degree of accuracy and precision, stable isotope-labeled internal standards (SIL-IS) are employed. Minocycline-d6 (sulfate), a deuterated analog of minocycline, serves as an ideal internal standard for quantification of the parent drug in complex samples. clearsynth.comnih.gov

The fundamental principle behind using a deuterated standard is its chemical and physical similarity to the analyte of interest. scispace.com Minocycline-d6 shares nearly identical properties with minocycline, including polarity, ionization efficiency, and chromatographic retention time. texilajournal.com This ensures that during sample extraction, processing, and analysis, both the analyte and the internal standard behave in a virtually identical manner. texilajournal.com Consequently, any sample loss during preparation or fluctuation in instrument response will affect both compounds proportionally. By measuring the ratio of the analyte's response to the known concentration of the internal standard, the method effectively cancels out these potential sources of error, leading to highly reliable and reproducible results. clearsynth.comlcms.cz

Research findings from pharmacokinetic studies highlight the practical application and importance of Minocycline-d6. In a multicenter study examining the pharmacokinetic profile of intravenous minocycline in critically ill patients, Minocycline-d6 was used as the internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov The use of a deuterated internal standard in such a clinical setting is crucial, as plasma from critically ill individuals represents a particularly challenging and variable matrix. The standard ensures that the quantification of minocycline is not compromised by the complex sample composition, allowing for a precise characterization of the drug's behavior in the body. nih.gov

The improvement in data quality when using a deuterated internal standard is significant. Analytical method validation typically demonstrates lower coefficients of variation (%CV) and higher accuracy when a SIL-IS is used compared to a structural analog or no internal standard at all. scispace.com

Below is a table summarizing the key analytical properties of Minocycline-d6 (sulfate) that make it suitable as an internal standard.

Table 1: Properties of Minocycline-d6 (sulfate) Internal Standard

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C23H23D6N3O11S | medchemexpress.com |

| Molecular Weight | 561.59 | medchemexpress.com |

| Isotopic Enrichment | 98.0% | medchemexpress.com |

| Purity (HPLC) | 95.21% | medchemexpress.com |

| Common Application | Internal Standard for LC-MS/MS | nih.gov |

The following table illustrates the typical performance improvements in a bioanalytical assay when a deuterated internal standard is utilized, compensating for matrix effects and procedural inconsistencies.

Table 2: Illustrative Bioanalytical Assay Performance

| Parameter | Without Internal Standard | With Deuterated Internal Standard | Source |

|---|---|---|---|

| Accuracy | Can vary by >60% | Typically within ±15% | scispace.comlcms.cz |

| Precision (% RSD) | Often >50% | Typically <15% | lcms.cznih.gov |

| Matrix Effect Variability | High | Minimized | clearsynth.comtexilajournal.com |

| Recovery Consistency | Variable | Corrected by ratio-metric analysis | scispace.com |

Pharmacokinetic and Metabolic Investigations Utilizing Minocycline D6 Sulfate in Preclinical Models

Comparative Pharmacokinetics of Minocycline (B592863) and Minocycline-d6 in Animal Models

The use of stable isotope-labeled compounds, such as Minocycline-d6, is a cornerstone of modern pharmacokinetic research. While direct, publicly available comparative studies detailing the full pharmacokinetic profile of Minocycline-d6 against its non-deuterated counterpart in preclinical models are limited, the extensive data on minocycline provides a basis for understanding its behavior. Minocycline-d6 serves as an invaluable tool, primarily as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of the parent drug in biological matrices.

Absorption, Distribution, and Elimination Studies in Non-Human Species (e.g., minipigs, rats)

Pharmacokinetic studies of minocycline have been conducted in various animal models, including rats, dogs, rabbits, and horses, providing insights into its absorption, distribution, and elimination. nih.govnih.govavma.orgresearchgate.net Minocycline generally exhibits good penetration into tissues. avma.org

In horses, following intravenous administration, minocycline showed a mean elimination half-life of approximately 7.7 hours and a volume of distribution at steady state of 1.53 L/kg, suggesting wide distribution throughout the body. researchgate.netepa.gov Studies in foals and adult horses revealed no significant differences in pharmacokinetic variables after intravenous administration, though oral bioavailability was higher in foals. nih.gov In rabbits, minocycline was found to be highly distributed in various tissues and body fluids, including the choroid, epithelial lining fluid, and alveolar macrophages. nih.gov Early studies in rats and dogs using radioisotopically labeled minocycline also confirmed its distribution into various tissues, including adipose tissue, brain, and thyroid gland. nih.gov

The data from these animal models are crucial for predicting the behavior of the compound and are often compiled to understand its disposition.

Interactive Table: Pharmacokinetic Parameters of Minocycline in Various Animal Species

| Species | Elimination Half-life (t½) | Volume of Distribution (Vd) | Total Body Clearance (CL) | Route of Administration |

|---|---|---|---|---|

| Horse (Mare) | 7.70 ± 1.91 hours | 1.53 ± 0.09 L/kg | 0.16 ± 0.04 L/h/kg | Intravenous |

| Horse (Foal) | 8.5 ± 2.1 hours | 1.24 ± 0.19 L/kg | 113.3 ± 26.1 mL/h/kg | Intravenous |

| Horse (Adult) | Not sig. different from foals | Not sig. different from foals | Not sig. different from foals | Intravenous |

Data sourced from studies on minocycline hydrochloride. researchgate.netnih.gov

Assessment of Isotopic Effect on Pharmacokinetic Parameters

The substitution of hydrogen atoms with deuterium (B1214612) to create Minocycline-d6 can potentially alter the pharmacokinetic properties of the molecule, a phenomenon known as the kinetic deuterium isotope effect (KDIE). nih.gov This effect is most pronounced when the C-H bond being replaced is involved in the rate-limiting step of the drug's metabolism. researchgate.net Metabolic reactions catalyzed by enzymes, particularly cytochrome P450 (CYP) enzymes, often involve the cleavage of C-H bonds. nih.gov Because a C-D bond is stronger than a C-H bond, its cleavage requires more energy, which can lead to a slower rate of metabolism.

A significant KDIE could manifest as:

Increased Half-Life and Exposure: A reduction in clearance would lead to a longer elimination half-life (t½) and a higher area under the concentration-time curve (AUC), indicating greater systemic exposure.

The application of deuteration is a deliberate strategy in drug development to potentially improve a drug's pharmacokinetic profile. researchgate.netuspto.gov To fully assess the isotopic effect of Minocycline-d6, a direct comparative pharmacokinetic study against unlabeled minocycline in an appropriate animal model would be required. Such a study would quantify any differences in key parameters like clearance, volume of distribution, and half-life. semanticscholar.org

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are critical in early drug discovery to predict a compound's metabolic fate in vivo. if-pan.krakow.plwuxiapptec.com These assays typically use liver fractions such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.com

Identification and Quantification of Minocycline Metabolites Using Minocycline-d6 (sulfate)

Minocycline is the first tetracycline (B611298) antibiotic demonstrated to be metabolized in humans. nih.gov The primary metabolic pathways involve hydroxylation and N-demethylation. nih.govcore.ac.uk Key metabolites that have been identified include 9-hydroxyminocycline (B571545) and two mono-N-demethylated derivatives. nih.govglobalauthorid.com

In the process of identifying and quantifying these metabolites, Minocycline-d6 (sulfate) plays a crucial role as a stable isotope-labeled internal standard (SIL-IS). When analyzing biological samples, a known quantity of the SIL-IS is added. Because Minocycline-d6 is chemically identical to minocycline but has a different mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the parent drug and its metabolites by correcting for variations in sample preparation and instrument response.

Elucidation of Metabolic Pathways in Hepatic Systems

Studies using hepatic microsomes have shown that minocycline can be oxidized to form reactive intermediates. nih.gov The elucidation of these complex metabolic pathways is greatly facilitated by the use of stable isotope-labeled compounds. By incubating a mixture of labeled (Minocycline-d6) and unlabeled minocycline with hepatic systems, researchers can use mass spectrometry to identify drug-related metabolites. The resulting mass spectra will show characteristic "doublet" peaks for the parent drug and its metabolites, separated by the mass difference of the deuterium labels (6 Da for Minocycline-d6). This technique helps to distinguish true metabolites from background noise and endogenous compounds, providing a clearer picture of the biotransformation pathways.

Tissue Distribution Studies in Animal Models using Labeled Minocycline

Understanding how a drug distributes into various tissues is fundamental to assessing its efficacy and potential for accumulation. researchgate.net Studies using labeled minocycline, often with radioisotopes like Carbon-14 or stable isotopes like Deuterium, provide quantitative data on tissue penetration. nih.gov

Minocycline has been shown to distribute widely in animal tissues. A study in horses revealed that minocycline penetrates well into various tissues and body fluids. avma.orgresearchgate.net At 0.5 hours after intravenous injection, the highest concentrations were found in the renal cortex and medulla, followed by the parotid gland, liver, and lung tissues. avma.org Similarly, studies in rabbits showed high distribution in tissues such as the choroid and alveolar macrophages. nih.gov Early research in dogs also noted high concentrations in renal, liver, and lung tissue. avma.org These studies confirm that minocycline can reach potential sites of infection throughout the body. avma.org

Interactive Table: Minocycline Tissue-to-Plasma Concentration Ratios in Horses (0.5 hours post-IV administration)

| Tissue / Fluid | Concentration Ratio (Tissue:Plasma) |

|---|---|

| Renal Cortex | 12.6 |

| Renal Medulla | 6.0 |

| Parotid Gland | 4.6 |

| Liver | 3.6 |

| Lung | 3.5 |

| Peritoneal Fluid | ~0.3 |

| Tendon | ~0.2 |

| Articular Fluid | ~0.1 |

Data derived from a study in healthy mares. avma.org

Mechanistic Research Applications of Minocycline D6 Sulfate in Biological Systems

Cellular Uptake and Intracellular Distribution Studies

Understanding how a drug enters and distributes within a cell is fundamental to elucidating its mechanism of action. Minocycline-d6 (sulfate) serves as a powerful tracer for these studies. Researchers can introduce the deuterated compound to cell cultures and, using advanced imaging techniques like secondary ion mass spectrometry (SIMS) or liquid chromatography-mass spectrometry (LC-MS), can precisely track its journey across the cell membrane and into various organelles.

The key advantage of using Minocycline-d6 is its ability to be distinguished from any endogenous or pre-existing unlabeled minocycline (B592863). This allows for dynamic and quantitative measurements of uptake rates and subcellular localization without the confounding signals that could arise from the non-labeled drug. This precise tracking helps scientists understand the kinetics of transport and accumulation in specific cellular compartments, which is crucial for interpreting the drug's biological effects.

Investigating Drug-Target Interactions at a Molecular Level using Labeled Probes

Identifying the specific molecular targets of a drug is a critical step in pharmacology. Minocycline-d6 (sulfate) can be employed as a labeled probe to investigate these interactions. In techniques such as affinity purification coupled with mass spectrometry, the deuterated compound is incubated with cell lysates or tissue homogenates.

Because Minocycline-d6 retains the same binding properties as minocycline, it will interact with its natural protein targets. These drug-protein complexes can then be isolated. Subsequent analysis by mass spectrometry can identify the proteins that have bound to the deuterated probe. The unique mass signature of Minocycline-d6 ensures that the detected interactions are specific to the administered compound, helping to map the drug's interaction network within the cell and revealing both primary targets and potential off-target effects.

Tracing Minocycline in In Vitro Biological Assays

In vitro assays are essential for studying the biological activity of compounds in a controlled environment. A common challenge in these assays is accurately quantifying the concentration of the test compound in the complex biological matrix of cell culture media, cell lysates, or other assay components. Minocycline-d6 (sulfate) is the gold standard for overcoming this challenge.

Antimicrobial Activity Studies (focus on methodological aspects using d6 for accurate concentration)

In microbiology, determining the Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The accuracy of MIC values depends on the precise concentration of the antibiotic in the testing medium. Minocycline-d6 (sulfate) is used as an internal standard to verify and accurately measure the concentration of minocycline in antimicrobial susceptibility tests. This is particularly important when studying drug stability, degradation, or binding to components in complex culture media, all of which can affect the actual concentration available to act on the microbes. By ensuring concentration accuracy, researchers can confidently correlate the observed antimicrobial effect with a precise drug exposure level. nih.gov

Anti-Inflammatory Pathway Investigations in Cellular Models (focus on accurate quantification)

Minocycline is known to possess significant anti-inflammatory properties. nih.govnih.govresearchgate.net When investigating its effects on inflammatory pathways in cellular models (e.g., in immune cells stimulated with inflammatory agents), it is crucial to quantify the intracellular and extracellular concentrations of the drug accurately. Minocycline-d6 (sulfate) allows for precise measurement of minocycline in cell culture supernatants and lysates. This accurate quantification enables researchers to establish clear correlations between the drug concentration and its effects on inflammatory markers, such as the production of cytokines or the activation of signaling proteins like NF-κB. plos.org This level of precision is essential for understanding the dose-dependent mechanisms of minocycline's anti-inflammatory action.

Neuroprotective Research in Preclinical Models (focus on compound tracing/quantification)

The neuroprotective effects of minocycline are a major area of research, particularly for neurodegenerative diseases and brain injury. nih.govnih.govnih.gov A key aspect of this research is understanding the drug's ability to cross the blood-brain barrier and accumulate in the central nervous system (CNS). nih.govnih.gov Minocycline-d6 (sulfate) is instrumental in pharmacokinetic studies within preclinical models. By administering minocycline and using Minocycline-d6 as an internal standard for sample analysis, scientists can accurately measure drug concentrations in brain tissue, cerebrospinal fluid, and plasma. This allows for the precise determination of the brain-to-plasma ratio and helps correlate specific CNS drug concentrations with observed neuroprotective outcomes, such as reduced inflammation or apoptosis. researchgate.net

| Brain Region | Mean Minocycline Concentration (ng/g tissue) | Standard Deviation | Quantification Method |

|---|---|---|---|

| Cortex | 152.4 | 18.5 | LC-MS/MS with Minocycline-d6 Internal Standard |

| Hippocampus | 138.9 | 21.2 | LC-MS/MS with Minocycline-d6 Internal Standard |

| Striatum | 145.7 | 19.8 | LC-MS/MS with Minocycline-d6 Internal Standard |

| Cerebellum | 110.3 | 15.6 | LC-MS/MS with Minocycline-d6 Internal Standard |

Evaluation of Anti-Cancer Effects in Cellular and Animal Models (focus on compound tracing/quantification)

Recent studies have explored the anti-cancer properties of minocycline, including its ability to inhibit tumor growth and metastasis. plos.orgnih.govnih.gov In both cellular and animal cancer models, understanding the relationship between drug concentration and anti-tumor activity is vital. Minocycline-d6 (sulfate) facilitates the accurate quantification of minocycline in cancer cells, tumor tissues, and plasma. This allows researchers to conduct robust pharmacokinetic and pharmacodynamic (PK/PD) modeling. By precisely measuring drug exposure within the tumor microenvironment, scientists can more effectively evaluate the compound's efficacy, investigate its mechanisms of action (such as inducing apoptosis or inhibiting metalloproteinases), and establish a scientific basis for its potential therapeutic application in oncology. nih.gov

Elucidation of Specific Biochemical Pathways Modulated by Minocycline-d6 (sulfate) (e.g., HIF-1α inhibition, MMP inhibition)

Minocycline-d6 (sulfate) is a deuterated, stable isotope-labeled form of minocycline. In mechanistic research, it serves as an invaluable tool, often used as an internal standard for quantitative analysis. However, its biochemical and pharmacological activities are considered identical to those of unlabeled minocycline medchemexpress.com. Therefore, research elucidating the mechanistic pathways of minocycline directly informs the utility of Minocycline-d6 (sulfate) in studying these same biological systems. Minocycline exerts significant modulatory effects on several key biochemical pathways, most notably through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Matrix Metalloproteinases (MMPs).

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

HIF-1α is a critical transcription factor that orchestrates the cellular response to hypoxic (low oxygen) conditions, playing a central role in tumor progression and angiogenesis nih.govnih.gov. Mechanistic studies reveal that minocycline inhibits HIF-1α through a multi-faceted approach that affects both protein stability and synthesis nih.govsemanticscholar.org.

Dual Mechanisms of HIF-1α Inhibition:

Promotion of Protein Degradation: Minocycline negatively regulates HIF-1α protein levels in a concentration-dependent manner by inducing its degradation nih.govresearchgate.net. This process is noteworthy because it occurs independently of prolyl-hydroxylation, a common degradation pathway for HIF-1α. Instead, the inhibition is associated with the upregulation of the endogenous tumor suppressor protein p53, which is known to facilitate HIF-1α degradation nih.govnih.gove-century.us. Research in ovarian cancer cell lines demonstrated that minocycline treatment significantly shortens the half-life of the HIF-1α protein, confirming its role in enhancing protein instability nih.gov.

Suppression of Protein Translation: Beyond promoting degradation, minocycline also down-regulates the synthesis of new HIF-1α protein nih.gov. It achieves this by suppressing the critical AKT/mTOR/p70S6K/4E-BP1 signaling pathway nih.govnih.gove-century.us. This pathway is a central regulator of protein translation, and by inhibiting the phosphorylation of key components like AKT and mTOR, minocycline effectively halts the translational machinery responsible for producing HIF-1α nih.govsemanticscholar.org. This effect has been observed both in vitro in cancer cell lines and in vivo in tumor tissues from mouse models nih.gov.

An alternative inhibitory mechanism has been identified in the context of hypoxia-induced blood-brain barrier damage, where minocycline was found to inhibit HIF-1α through the SIRT-3/PHD-2 degradation pathway nih.gov. This inhibition of HIF-1α subsequently reduces the expression of its downstream targets, including Vascular Endothelial Growth Factor (VEGF) and certain MMPs, thereby suppressing angiogenesis and related pathological processes nih.gov.

Table 1: Summary of Mechanistic Findings for Minocycline's Inhibition of HIF-1α

| Model System | Key Finding | Implicated Biochemical Pathway | Reference |

|---|---|---|---|

| Human Ovarian Carcinoma Cell Lines (A2780, OVCAR-3, SKOV-3) | Negatively regulated HIF-1α protein levels and induced its degradation. | Upregulation of p53; Suppression of AKT/mTOR/p70S6K/4E-BP1 signaling. | nih.govnih.gov |

| OVCAR-3 Xenograft Mouse Model | Suppressed HIF-1α expression in tumor tissue. | Upregulation of p53; Inactivation of AKT/mTOR/p70S6K/4E-BP1 pathway. | nih.gov |

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are essential for the remodeling of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including neuroinflammation, cancer metastasis, and tissue injury nih.govresearchgate.net. Minocycline is recognized as a potent, broad-spectrum inhibitor of MMPs nih.govoup.com.

Primary Mechanism of MMP Inhibition:

The principal mechanism of MMP inhibition by minocycline is through the direct chelation of divalent metal ions, specifically the zinc (Zn²⁺) ion located in the active site of the enzyme researchgate.netnih.gov. This zinc ion is indispensable for the catalytic activity of MMPs; its removal or binding by a chelating agent like minocycline results in a conformational change that inactivates the enzyme nih.gov. In addition to direct enzymatic inhibition, minocycline can also affect MMP levels by downregulating their gene expression and transcription researchgate.netnih.gov.

Research has demonstrated minocycline's efficacy against a range of MMPs, including MMP-2 and MMP-9 (gelatinases), which are critically involved in the breakdown of the basal lamina during cerebral ischemia and other inflammatory conditions researchgate.netnih.gov. In a pilot study on acute intracerebral hemorrhage, minocycline treatment was associated with a significant decrease in serum MMP-9 levels between day 1 and day 5 nih.gov.

An in vitro study comparing the inhibitory potency of different tetracyclines against MMP-9 found minocycline to be the most potent inhibitor.

Table 2: Comparative IC₅₀ Values for MMP-9 Inhibition by Tetracyclines

| Compound | IC₅₀ (µM) | 95% Confidence Interval (µM) | Relative Potency |

|---|---|---|---|

| Minocycline | 10.7 | 7.9 - 14.5 | Most Potent |

| Tetracycline (B611298) | 40.0 | 28.4 - 56.1 | Intermediate |

| Doxycycline (B596269) | 608.0 | 439.0 - 841.0 | Least Potent |

Data sourced from an in vitro zymography study brieflands.com.

The inhibitory action of minocycline on MMPs has been documented across various disease models, highlighting its potential as a tool to study and modulate MMP-driven pathologies.

Table 3: Research Findings on Minocycline's Inhibition of Various MMPs

| Disease Model / Condition | Specific MMPs Inhibited | Observed Outcome | Reference |

|---|---|---|---|

| Traumatic Brain Injury (Rat Model) | MMP-9 | Reduced serum levels of MMP-9 post-injury. | researchgate.net |

| Experimental Stroke (Ischemia) | MMP-2, MMP-9 | Direct inhibition of recombinant MMP-2 and MMP-9 activity in vitro. | nih.gov |

| Acute Intracerebral Hemorrhage (Human Pilot Study) | MMP-9 | Associated with a decrease in serum MMP-9 levels. | nih.gov |

| Multiple Sclerosis (Animal Model) | MMP-9 | Reduced production and activity of MMP-9. | oup.com |

Future Directions and Emerging Research Frontiers for Minocycline D6 Sulfate

Development of Advanced Analytical Techniques for Minocycline (B592863) and its Analogs

The primary and most established role of Minocycline-d6 (sulfate) is as an internal standard in analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue. nih.gov

The rationale for using a deuterated standard lies in its chemical and physical similarity to the analyte (the non-deuterated drug). Minocycline-d6 and minocycline exhibit nearly identical retention times in chromatography and similar ionization efficiency in the mass spectrometer. However, they are easily distinguishable by their mass-to-charge ratio (m/z). This allows the internal standard to compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of minocycline. nih.govnih.gov

Recent research has focused on developing increasingly sensitive methods for detecting minocycline in various samples. For instance, studies developing topical formulations of minocycline have utilized Minocycline-d6 to accurately quantify the drug's uptake into the skin. nih.gov Similarly, research into controlled-release formulations for periodontitis has relied on Minocycline-d7 (another deuterated variant) for precise quantification in rat and mouse serum. nih.gov These advanced analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing bioequivalence of different formulations.

Future developments in this area are likely to involve the application of these techniques to more complex biological questions, such as quantifying minocycline concentrations within specific cell types or subcellular compartments. The high sensitivity and selectivity afforded by using Minocycline-d6 as an internal standard will be instrumental in these endeavors.

Exploration of Novel Research Applications for Deuterated Therapeutics

Beyond its use as an analytical standard, the strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, a process known as deuteration, is an emerging frontier in drug development. scirp.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. google.com This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.net

By strategically placing deuterium atoms at sites of metabolic attack, researchers can potentially:

Reduce Formation of Toxic Metabolites: If a drug's toxicity is associated with a specific metabolite, deuteration at the site of metabolism can reduce the formation of that harmful metabolite.

Enhance Efficacy and Safety: An improved pharmacokinetic profile and reduced toxicity can lead to a better therapeutic window for the drug. google.com

While Minocycline-d6 itself is primarily used as a tracer, the principles of deuteration are being applied to the broader class of tetracycline (B611298) antibiotics. medchemexpress.commedchemexpress.com For example, novel deuterated and fluorinated tetracycline analogs are being developed to combat bacterial infections, including those caused by resistant strains like MRSA. google.com The success of the first FDA-approved deuterated drug, deutetrabenazine, has spurred significant interest in this approach for developing "heavy drugs" with improved properties. scirp.org Future research may explore the development of a deuterated version of minocycline as a therapeutic agent itself, aiming to enhance its well-documented anti-inflammatory and neuroprotective effects by optimizing its metabolic profile. medchemexpress.comnih.gov

Role in Systems Pharmacology and Quantitative Biology Studies

Systems pharmacology and quantitative biology aim to understand the complex interactions of a drug within a biological system as a whole. Stable isotope labeling, using compounds like Minocycline-d6, is a powerful tool in this field. It allows researchers to trace the fate of a drug molecule in vivo and quantify its dynamic interactions with various biological components. nih.govgoogle.com

One key application is in metabolic flux analysis. By administering a labeled drug and a labeled metabolic precursor (like ²H₂O), researchers can measure the turnover rates of specific molecules and pathways. google.com For example, a study used this approach to measure the effect of minocycline on microglial proliferation during neuroinflammation. google.com By tracking the incorporation of deuterium from heavy water into the DNA of microglia, they could quantify the rate of cell division and how it was modulated by the drug.

In another study investigating the effects of minocycline on protein synthesis in C. elegans, researchers used ¹⁴N and ¹⁵N-labeled amino acids to quantify changes in the proteome. elifesciences.org This allowed them to determine that minocycline extends lifespan by attenuating cytoplasmic translation. elifesciences.org

These types of quantitative studies, enabled by isotopic labeling, provide a much deeper understanding than traditional pharmacological assays. They allow for the construction of detailed mathematical models of drug action, which can predict drug responses and help to identify new therapeutic targets. The use of Minocycline-d6 in such studies can help to build comprehensive systems-level models of its pleiotropic effects, from its antibacterial action to its role in neuroprotection and anti-inflammation. nih.govresearchgate.net

Potential for Advancing Understanding of Drug Action and Disposition through Isotopic Labeling

Isotopic labeling with stable isotopes like deuterium is fundamental to modern studies of drug absorption, distribution, metabolism, and excretion (ADME). nih.gov Minocycline-d6 serves as an exemplary tool in this context, allowing for unambiguous tracking and quantification of the drug and its metabolites throughout the body.

Key applications include:

Metabolite Identification: When analyzing biological samples with mass spectrometry, it can be difficult to distinguish drug-related metabolites from endogenous background ions. By administering a 1:1 mixture of the labeled (Minocycline-d6) and unlabeled drug, metabolites will appear as characteristic doublet peaks, making them easy to identify.

Bioavailability Studies: Isotopic labeling can be used to determine the absolute bioavailability of an oral drug formulation without a washout period. This involves administering the oral formulation and an intravenous infusion of the labeled drug simultaneously. By comparing the plasma concentrations of the labeled and unlabeled drug, the fraction of the oral dose that reaches systemic circulation can be precisely calculated.

Mass Balance Studies: These studies account for the complete disposition of a drug in the body. Using a radiolabeled version of the drug is the traditional approach, but stable isotopes are increasingly used to trace the drug and its metabolites in urine, feces, and plasma to understand all routes of elimination.

Mechanism of Action Studies: Deuterium exchange mass spectrometry can be used to probe the interaction of a drug with its protein target. This technique was used to investigate the molecular interactions between the tetracycline antibiotic doxycycline (B596269) and its target, matrilysin, providing insights into its mechanism of action as a matrix metalloproteinase (MMP) inhibitor. jacc.org Similar studies with minocycline could further elucidate its interactions with targets like the 30S ribosomal subunit or various MMPs. medchemexpress.comjacc.org

By enabling precise measurement of drug and metabolite concentrations, clarifying metabolic pathways, and probing drug-target interactions, the use of Minocycline-d6 and other isotopically labeled compounds is crucial for building a complete picture of a drug's journey through and its effects on a biological system. nih.gov

Q & A

Q. Q1. How can researchers design experiments to validate the isotopic purity of Minocycline-d6 (sulfate) in pharmacokinetic studies?

Methodological Answer: Use mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. For example, compare the molecular ion peaks of deuterated vs. non-deuterated compounds in MS spectra and analyze chemical shift differences in NMR . Ensure calibration with certified reference standards to minimize systematic errors.

Q. Q2. What analytical techniques are optimal for quantifying Minocycline-d6 (sulfate) in biological matrices during bioavailability studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Implement a stable isotope-labeled internal standard (e.g., Minocycline-d6 itself) to correct for matrix effects and ionization variability. Validate the method per ICH guidelines for linearity, accuracy, and precision .

Advanced Research Questions

Q. Q3. How do isotopic effects of deuterium in Minocycline-d6 (sulfate) influence its metabolic stability compared to non-deuterated analogs?

Methodological Answer: Conduct in vitro metabolic assays using liver microsomes or hepatocytes. Measure the half-life () and intrinsic clearance () of both compounds. Use kinetic isotope effect (KIE) calculations to quantify differences in CYP450-mediated oxidation rates. For example, deuterium at positions prone to hydroxylation may reduce metabolic turnover due to the "deuterium switch" effect .

Q. Q4. What strategies resolve contradictions in solubility data for Minocycline-d6 (sulfate) across different solvent systems?

Methodological Answer: Apply a systematic approach:

Reproduce experiments under identical conditions (temperature, pH, ionic strength).

Characterize solid-state forms (e.g., hydrate vs. anhydrate) using X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Use computational modeling (e.g., COSMO-RS) to predict solvent-solute interactions and identify outliers in empirical data .

Q. Q5. How can researchers optimize synthetic routes for Minocycline-d6 (sulfate) to maximize deuterium retention while minimizing byproducts?

Methodological Answer: Evaluate deuterium exchange efficiency under varying reaction conditions (e.g., temperature, solvent, catalyst). For example, use deuterated water () in acidic/basic conditions to facilitate H/D exchange at labile positions. Monitor reaction progress via real-time MS or infrared (IR) spectroscopy. Purify intermediates using preparative HPLC to remove non-deuterated impurities .

Q. Q6. What statistical frameworks are suitable for analyzing dose-response relationships of Minocycline-d6 (sulfate) in preclinical toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to estimate EC and Hill coefficients. Use Bayesian hierarchical models to account for inter-animal variability. Validate assumptions (e.g., normality, homoscedasticity) with residual plots and Kolmogorov-Smirnov tests. Address censored data (e.g., survival times) via Kaplan-Meier analysis .

Methodological and Theoretical Questions

Q. Q7. How should researchers structure literature reviews to identify knowledge gaps in Minocycline-d6 (sulfate) applications for antimicrobial resistance studies?

Methodological Answer: Follow PRISMA guidelines for systematic reviews. Use Boolean search strings (e.g., "Minocycline-d6 AND (sulfate OR pharmacokinetics)") across PubMed, Scopus, and Web of Science. Extract data into a matrix comparing study designs, outcomes, and limitations. Highlight discrepancies in efficacy metrics (e.g., MIC values) across bacterial strains .

Q. Q8. What ethical considerations arise when designing human trials for Minocycline-d6 (sulfate) as a tracer in vulnerable populations?

Methodological Answer: Align protocols with the Declaration of Helsinki and obtain informed consent for deuterated compound use. Justify dose selection via preclinical NOAEL (no-observed-adverse-effect-level) studies. Include independent Data Safety Monitoring Boards (DSMBs) to review adverse events. Address deuterium’s long-term biological effects in risk-benefit analyses .

Data Interpretation and Validation

Q. Q9. How can researchers differentiate between assay artifacts and true pharmacological activity in Minocycline-d6 (sulfate) bioactivity screens?

Methodological Answer: Implement orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target engagement. Use counter-screens against unrelated targets to rule out nonspecific binding. Validate hits with deuterium-free analogs to isolate isotopic effects. Apply strict statistical thresholds (e.g., ) to minimize false positives .

Q. Q10. What criteria define robust reproducibility in Minocycline-d6 (sulfate) stability studies under varying storage conditions?

Methodological Answer: Follow ICH Q1A guidelines for accelerated stability testing. Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products via LC-MS and quantify using validated impurity methods. Define acceptance criteria as ≤5% degradation over 6 months. Use Arrhenius kinetics to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.